Galloyl tyramine

Description

Significance of Phenolic Amides and Galloyl Conjugates in Natural Products

Phenolic amides and galloyl conjugates represent two significant classes of secondary metabolites widely distributed in the plant kingdom. researchgate.netmdpi.com These compounds are not essential for the primary growth and development of plants but play crucial roles in their interaction with the environment, particularly in defense mechanisms against pathogens and herbivores. mdpi.comresearchgate.net Phenolic amides are typically formed through the condensation of a phenolic acid, such as a cinnamic acid derivative, with an amine, like tyramine (B21549) or octopamine. researchgate.net They are known to accumulate in plants as a response to infections. researchgate.net

The biological importance of phenolic amides is underscored by a wide array of demonstrated activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govresearchgate.net For instance, N-trans-caffeoyltyramine and N-trans-feruloyltyramine, found in Cannabis sativa, have shown notable antioxidant and anti-inflammatory activities. researchgate.net Similarly, research into the fruits of Lycium barbarum (goji berry) has revealed a rich diversity of phenolic amides with significant bioactivities. nih.gov These compounds are recognized for their structural diversity and have attracted considerable attention for their potential health benefits. nih.gov

Galloyl conjugates are another critical group of plant polyphenols, characterized by the presence of one or more galloyl moieties attached to a core molecule, often a flavonoid or a sugar. acs.org The process of galloylation, or the addition of a galloyl group derived from gallic acid, can significantly alter the biological properties of the parent compound. acs.org A higher number of galloyl groups is often associated with increased antioxidant potential due to an enhanced ability to scavenge free radicals. acs.org This structural feature is a key determinant of the bioactivity of many natural products, such as catechins found in tea. nih.gov The galloyl group in compounds like epigallocatechin gallate (EGCG) is crucial for their potent antioxidant, anti-inflammatory, and antitumor properties. acs.orgjejunu.ac.kr Galloylated polyphenols are synthesized by plants, in part, to protect against oxidative stress and viral infections. acs.org

The study of both phenolic amides and galloyl conjugates is a dynamic field of natural product chemistry, driven by their diverse biological functions and potential as lead compounds for pharmaceutical development. Their presence in various medicinal and food plants highlights their importance to human health. researchgate.netnih.gov

Historical Context of Galloyl Tyramine Discovery and Initial Characterization

The discovery of this compound as a distinct natural product occurred in the late 2000s. In a 2008 study focused on identifying potential kinase inhibitors from flora, researchers performed a bioassay-guided fractionation of an organic extract from the leaves of Cupaniopsis macropetala, a plant native to Papua New Guinea. acs.org This investigation led to the isolation of this compound, which was identified as a new alkaloid. acs.org

The initial characterization of the compound's structure was comprehensive, employing a suite of spectroscopic techniques. Its molecular structure was elucidated through one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and mass spectrometry (MS) data analysis. acs.org These methods confirmed the compound as N-galloyl-tyramine.

From its very discovery, this compound was linked to a specific biological activity. The compound was found to be an inhibitor of Pim2 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways in various cancers. acs.orgnih.govjcancer.org In the initial enzyme assay, this compound displayed an IC₅₀ value of 161 µM against Pim2. acs.org This finding immediately positioned this compound as a compound of interest in cancer research.

Following its isolation and initial characterization from a natural source, the first total synthesis of this compound was reported in a 2009 publication. nih.gov This synthetic achievement provided a means to produce the compound in the laboratory, enabling further investigation of its biological properties without reliance on extraction from its natural source. nih.gov The synthesis was described as a high-yield reaction sequence, confirming the structure of the natural product. nih.gov

Prior to the specific isolation of this compound, related compounds had been identified. For example, a 2007 study on the leaves of Inga laurina reported the accumulation of galloyl depsides of L-tyrosine, which are structurally similar but feature an ester linkage instead of the amide bond found in this compound. nih.gov The discovery of this compound added a new member to the growing family of naturally occurring tyramine derivatives and galloylated compounds, highlighting the chemical diversity found within the plant kingdom.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H16F3NO7 |

|---|---|

Molecular Weight |

403.3 g/mol |

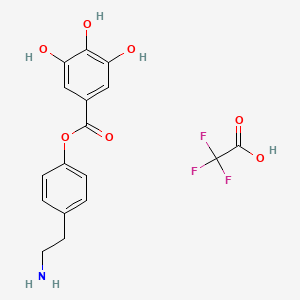

IUPAC Name |

[4-(2-aminoethyl)phenyl] 3,4,5-trihydroxybenzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H15NO5.C2HF3O2/c16-6-5-9-1-3-11(4-2-9)21-15(20)10-7-12(17)14(19)13(18)8-10;3-2(4,5)1(6)7/h1-4,7-8,17-19H,5-6,16H2;(H,6,7) |

InChI Key |

XXDZPSFWEDNYSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC(=O)C2=CC(=C(C(=C2)O)O)O.C(=O)(C(F)(F)F)O |

Synonyms |

galloyl tyramine |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Isolation of Galloyl Tyramine

Botanical Sources and Distribution of Galloyl Tyramine (B21549)

While the direct presence of galloyl tyramine is a specific area of study, the distribution of its parent molecules and structurally related compounds provides a broader context for its natural sourcing.

Current phytochemical literature available through extensive searches does not specifically document the isolation of this compound from Cupaniopsis macropetala. Studies on the related species, Cupaniopsis anacardioides, commonly known as Tuckeroo, have identified the presence of various phenolic compounds, flavonoids, and proanthocyanidins (B150500), particularly in the fruit skin. nih.govresearchgate.net However, the specific conjugation of a galloyl moiety with tyramine has not been reported in this genus based on the available data. Further targeted phytochemical analyses of Cupaniopsis macropetala are required to ascertain the presence or absence of this compound.

Research on the young leaves of Inga laurina has led to the isolation and identification of several galloyl derivatives of L-tyrosine, the amino acid precursor to tyramine. These compounds accumulate in high concentrations in the expanding leaves, suggesting a role in chemical defense. The identified depsides include galloyl L-tyrosine, m-digalloyl L-tyrosine, and m-trigalloyl L-tyrosine. These findings are significant as they demonstrate the plant's metabolic capacity to synthesize galloylated derivatives of tyrosine, making the presence of this compound a plausible, though not yet confirmed, possibility.

| Compound | Dry-Weight Mass Percentage in Young Leaves |

| L-tyrosine | 10.4% |

| Galloyl L-tyrosine | 3.1% |

| m-Digalloyl L-tyrosine | 5.0% |

| m-Trigalloyl L-tyrosine | 1.3% |

This data is derived from studies on the young leaves of Inga laurina.

The presence of either the tyramine or the galloyl moiety is widespread in the plant kingdom, indicating the biochemical pathways for their synthesis are common.

In various Polygonum species, a number of galloyl-containing compounds have been identified. These are typically in the form of galloyl groups attached to flavonoid glycosides, such as quercetin-3-O-(2″-O-galloyl)-β-d-glucopyranoside and myricetin-3-O-(2″-O-galloyl)-rhamnopyranoside. nih.gov While these are not tyramine derivatives, they confirm the genetic and enzymatic machinery for producing galloylated natural products within this genus.

The genus Bougainvillea is known to be rich in phenolic compounds, flavonoids, and tannins. researchgate.netnih.gov Although direct evidence for this compound is absent, some species, like Bougainvillea glabra, have been reported to inhibit the enzyme tyrosinase. frontiersin.org Tyrosinase is critical for the biosynthesis of tyrosine, a direct precursor to tyramine. This indirect link suggests a potential modulation of tyramine-related pathways in Bougainvillea.

Advanced Phytochemical Isolation Methodologies

The isolation of specific natural products like this compound from complex plant extracts necessitates a combination of strategic fractionation and high-resolution separation techniques.

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for isolating and identifying bioactive compounds. This approach involves a stepwise separation of a crude plant extract into various fractions. Each fraction is then tested for a specific biological activity. The most active fractions are selected for further sub-fractionation, and this process is repeated until a pure, active compound is isolated.

This methodology is particularly useful when searching for compounds with specific pharmacological properties, even before their exact chemical structure is known. For instance, if one were searching for this compound due to a hypothesized biological activity, an assay relevant to that activity would be used to guide the separation process. The general workflow of bioassay-guided fractionation is as follows:

Preparation of Crude Extract: The plant material is extracted using appropriate solvents.

Initial Fractionation: The crude extract is subjected to a primary separation, often using techniques like liquid-liquid partitioning or column chromatography with a non-specific stationary phase.

Biological Screening: Each fraction is tested for the desired biological activity.

Iterative Separation of Active Fractions: The fraction demonstrating the highest activity is chosen for further, more refined separation using advanced chromatographic methods.

Isolation and Structure Elucidation: This iterative process of separation and bioassay continues until a pure compound is obtained, whose structure is then determined using spectroscopic techniques such as NMR and mass spectrometry.

Chromatography is the cornerstone of natural product isolation. A variety of chromatographic techniques are employed, often in combination, to separate individual compounds from a complex mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of natural products. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for separating phenolic compounds like this compound.

Column Chromatography is a fundamental preparative technique used for the initial fractionation of crude extracts. Common stationary phases include silica (B1680970) gel and Sephadex. The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a separation and for determining the purity of isolated compounds. It operates on the same principles as column chromatography but on a smaller scale.

The selection of the appropriate chromatographic technique, or combination of techniques, depends on the chemical properties of the target compound and the composition of the plant extract.

Synthetic Methodologies for Galloyl Tyramine and Analogues

Total Synthesis Strategies for Galloyl Tyramine (B21549)

The first total synthesis of galloyl tyramine was accomplished in a high-yield reaction sequence. scispace.comresearchgate.net This achievement provided a chemical route to access this natural product for biological evaluation and further derivatization.

A retrosynthetic analysis of this compound (I) reveals that the most logical disconnection is at the amide bond. This bond can be formed through the coupling of a protected gallic acid derivative (II) and tyramine (III). bibliotekanauki.plias.ac.injournalspress.comnumberanalytics.comprinceton.edu Protecting the hydroxyl groups of gallic acid is crucial to prevent side reactions during the amide bond formation.

Retrosynthetic Approach for this compound

Key Reaction Steps:

Protection of Gallic Acid: The hydroxyl groups of gallic acid are typically protected as ethers (e.g., benzyl (B1604629) or methyl ethers) or esters. This is a critical step to ensure the regioselective formation of the amide bond.

Activation of the Carboxylic Acid: The carboxylic acid of the protected gallic acid is activated to facilitate the reaction with the amine group of tyramine. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Coupling: The activated gallic acid derivative is then reacted with tyramine to form the amide bond. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Deprotection: In the final step, the protecting groups on the galloyl moiety are removed to yield this compound. The choice of deprotection conditions depends on the protecting groups used. For example, benzyl ethers can be removed by hydrogenolysis.

While this compound itself is not a chiral molecule, stereoselective synthesis becomes relevant for its analogues that may contain stereocenters. Specific information on stereoselective approaches for this compound analogues is not extensively detailed in the reviewed literature. However, general principles of stereoselective synthesis can be applied. For instance, if a chiral amine or a chiral acyl moiety were to be used, the synthesis would need to employ stereoselective reactions to control the configuration of the final product. acs.orgnih.gov This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Chemical Derivatization and Analogue Preparation

The chemical synthesis of this compound derivatives and analogues allows for the exploration of structure-activity relationships.

The synthesis of this compound esters and amides follows general organic chemistry principles. csic.esresearchgate.netpulsus.comwhiterose.ac.uk

Ester Synthesis: this compound esters can be prepared by reacting this compound with an appropriate acyl chloride or carboxylic anhydride (B1165640) under basic conditions. Alternatively, esterification can be achieved using a carboxylic acid in the presence of a coupling agent.

Amide Synthesis: Further amidation of this compound is less common but could be achieved by modifying one of the hydroxyl groups of the galloyl moiety into a new functional group that can then be converted to an amide. More commonly, analogues with different amide bonds are synthesized from tyramine and a different carboxylic acid.

General methods for the synthesis of galloyl amides often involve the condensation of a protected gallic acid chloride with the desired amine. csic.es The use of coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (pyBOP) is also an effective method for forming the amide bond. csic.es

The synthesis of other tyramine amides, such as feruloyl tyramine and coumaroyl tyramine, has been well-documented and provides a template for the synthesis of this compound. researchgate.netnih.gov These syntheses typically involve the coupling of tyramine with the corresponding activated hydroxycinnamic acid (ferulic acid or coumaric acid).

For instance, the synthesis of feruloyltyramine can be achieved by converting ferulic acid into its symmetrical anhydride using a carbodiimide, which is then reacted with tyramine. researchgate.net

Table of Synthesized Tyramine Derivatives

| Compound Name | Acyl Moiety | Reference(s) |

|---|---|---|

| Feruloyl Tyramine | Feruloyl | researchgate.netnih.gov |

| Coumaroyl Tyramine | Coumaroyl | researchgate.netnih.gov |

| Caffeoyl Tyramine | Caffeoyl | nih.gov |

Biocatalytic and Biotechnological Production Approaches

Biocatalytic and biotechnological methods offer a green and sustainable alternative to chemical synthesis for producing this compound and its analogues. nih.govresearchgate.net These approaches often utilize enzymes or whole-cell systems to catalyze specific reactions under mild conditions.

While a direct biocatalytic route for this compound production from simple precursors is not yet fully established, the necessary enzymatic components have been identified. A potential biotechnological strategy would involve the heterologous expression of genes encoding the required enzymes in a microbial host like E. coli.

Key enzymes for a potential biocatalytic pathway include:

Enzymes for Tyramine Synthesis: Tyramine can be produced from L-tyrosine through the action of tyrosine decarboxylase. biocrick.com Efficient three-step biocatalytic methods for producing tyramine from even simpler starting materials like serine have been developed. biocrick.com

Enzymes for Gallic Acid Activation: While not explicitly for galloyl-CoA, enzymes like 4-coumarate:coenzyme A ligase have been used to activate similar phenolic acids. nih.gov A specific ligase for gallic acid would be required.

Amide Bond Formation: An N-hydroxycinnamoyltransferase (THT) enzyme could potentially catalyze the final coupling step between an activated gallic acid derivative and tyramine. oup.comnih.gov THT enzymes have shown broad substrate specificity, accepting various acyl donors and amine acceptors. oup.com For example, a THT from pepper has been used to produce feruloyltyramine and coumaroyltyramine in E. coli. nih.gov Tannases are also known to catalyze the synthesis of galloyl esters and could potentially be engineered for amide synthesis. nih.gov

The production of various tyramine derivatives, including feruloyltyramine and coumaroyltyramine, has been successfully demonstrated in E. coli by co-expressing a 4-coumarate:coenzyme A ligase and a tyramine N-hydroxycinnamoyltransferase. nih.gov This provides a strong proof-of-concept for the development of a similar system for this compound production.

Engineered Microbial Systems for Tyramine Precursor Production (e.g., Corynebacterium glutamicum)

The biosynthesis of this compound relies on the availability of its constituent precursors, tyramine and gallic acid. Metabolic engineering of microorganisms to overproduce these precursors is a critical step in developing a sustainable and efficient production pipeline. Corynebacterium glutamicum, a Gram-positive soil bacterium, has been extensively engineered for the production of various aromatic compounds, including the tyramine precursor, L-tyrosine, and tyramine itself. nih.govdntb.gov.ua

The de novo production of tyramine from simple carbon and nitrogen sources has been successfully established by metabolically engineering L-tyrosine-overproducing strains of C. glutamicum. nih.gov A common strategy involves introducing a heterologous tyrosine decarboxylase (TYDC) gene, which converts the intracellularly produced L-tyrosine into tyramine. nih.govresearchgate.net The biosynthesis of tyramine from L-tyrosine represents a promising and sustainable alternative to chemical synthesis methods, which often involve harsh conditions and lack selectivity. nih.govdntb.gov.ua

Researchers have focused on the L-tyrosine overproducing strain C. glutamicum AROM3 as a chassis for tyramine production. nih.govresearchgate.net By overexpressing an aromatic L-amino acid decarboxylase (AADC), these engineered strains can efficiently decarboxylate L-tyrosine to tyramine. nih.gov A phylogenetic analysis identified several potential candidate enzymes for this conversion, with the tyrosine decarboxylase from Levilactobacillus brevis proving to be highly effective. nih.govdntb.gov.ua

Further metabolic engineering efforts have enabled these strains to utilize alternative, sustainable carbon sources like xylose, a major component of lignocellulosic biomass. nih.govresearchgate.net This flexibility in feedstock contributes to the economic viability and sustainability of the microbial production platform. researchgate.net The stability of tyramine production has been demonstrated in bioreactor-scale batch fermentations, highlighting its potential for industrial application. nih.govresearchgate.net

Table 1: Research Findings on Tyramine Production in Engineered C. glutamicum

| Engineered Strain | Genetic Modification | Carbon Source | Tyramine Titer | Reference |

| C. glutamicum AROM3 | Overexpression of tyrosine decarboxylase from Levilactobacillus brevis | Glucose | 1.9 g/L | nih.gov |

| C. glutamicum AROM3 | Overexpression of tyrosine decarboxylase from Levilactobacillus brevis | Xylose | Not specified | nih.gov |

| C. glutamicum AROM3 tdcLb | Expression of tyrosine decarboxylase from Levilactobacillus brevis | Glucose | ~1.6 g/L | researchgate.net |

| C. glutamicum AROM3 tdcLb xylAXcBCg | Expression of tyrosine decarboxylase and xylose utilization genes | Xylose | ~1.3 g/L | researchgate.net |

| C. glutamicum AROM3 | Expression of tyrosine decarboxylase from Enterococcus faecium | Glucose | Not specified | researchgate.net |

Enzymatic Synthesis of this compound Analogues

Enzymatic synthesis provides a highly specific and efficient route to producing analogues of this compound. This approach utilizes isolated enzymes to catalyze the formation of ester or amide bonds between a phenolic acid (like gallic acid or its derivatives) and an amine or alcohol (like tyramine).

One class of relevant enzymes is the acyl-CoA-dependent transferases. For instance, feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase catalyzes the synthesis of feruloyltyramine by transferring the feruloyl group from feruloyl-CoA to tyramine. enzyme-database.org This reaction creates an amide linkage, resulting in a structurally similar compound to this compound. Other hydroxycinnamoyl-CoAs, such as cinnamoyl-CoA, 4-coumaroyl-CoA, and sinapoyl-CoA, can also serve as acyl donors in this reaction. enzyme-database.org

Lipases (EC 3.1.1.3) and tannases (tannin acyl hydrolases, EC 3.1.1.20) are also widely used for the synthesis of phenolic esters. nih.gov These enzymes can catalyze the esterification of a phenolic acid with an alcohol or, in some cases, an amine. Tannases are particularly interesting as they are known to be active on complex polyphenols and can catalyze the synthesis of galloyl esters. nih.gov For example, immobilized tannase (B8822749) from Aspergillus niger has been used for the esterification of gallic acid with various alcohols. nih.gov While the direct enzymatic synthesis of the amide bond in this compound using these hydrolases is less common, their ability to synthesize galloyl esters demonstrates the potential for enzymatic modification of the galloyl moiety, which could then be potentially converted to the corresponding tyramine amide.

The use of enzymes offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of toxic reagents and byproducts often associated with chemical synthesis. nih.gov

Table 2: Examples of Enzymatic Synthesis of this compound Analogues

| Enzyme | Enzyme Class | Substrate 1 | Substrate 2 | Product | Reference |

| Feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase | Acyltransferase (EC 2.3.1.110) | Feruloyl-CoA | Tyramine | Feruloyltyramine | enzyme-database.org |

| 4-Coumaroyl-CoA:tyramine N-(hydroxycinnamoyl)transferase | Acyltransferase (EC 2.3.1.110) | 4-Coumaroyl-CoA | Tyramine | 4-Coumaroyltyramine | enzyme-database.org |

| Tannase from Aspergillus niger | Hydrolase (EC 3.1.1.20) | Gallic acid | Various alcohols (C1-C12) | Gallic acid esters | nih.gov |

Advanced Analytical Techniques for Galloyl Tyramine Elucidation and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of galloyl tyramine (B21549), confirming the connectivity of its constituent galloyl and tyramine moieties and characterizing its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of organic molecules like galloyl tyramine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its chemical structure. The structure of this compound was determined through comprehensive analysis of 1D and 2D NMR data. nih.gov

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the tyramine and galloyl portions of the molecule. The aromatic protons of the tyramine moiety typically appear as two distinct doublets in an AA'BB' system, while the two equivalent protons on the galloyl ring appear as a singlet. The methylene (B1212753) protons of the tyramine side chain show up as two triplets.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the aliphatic carbons of the tyramine side chain.

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the molecular puzzle. nih.govresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, confirming the connectivity of the ethylamine (B1201723) side chain in the tyramine unit.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound as reported in the literature. nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| Galloyl Moiety | ||

| 1 | 121.9 | |

| 2, 6 | 110.2 | 6.91 (s) |

| 3, 5 | 146.6 | |

| 4 | 140.4 | |

| 7 | 168.0 | |

| Tyramine Moiety | ||

| 1' | 131.4 | |

| 2', 6' | 130.8 | 7.02 (d, 8.4) |

| 3', 5' | 116.4 | 6.70 (d, 8.4) |

| 4' | 156.9 | |

| 7' | 35.9 | 2.72 (t, 7.4) |

| 8' | 42.6 | 3.46 (t, 7.4) |

Data acquired in acetone-d₆. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound. nih.gov

UV-Visible Spectroscopy: The UV spectrum of this compound is characterized by absorption maxima that reflect its phenolic nature. The tyramine portion typically exhibits a strong absorption band around 275-276 nm. sielc.comresearchgate.net The galloyl group contributes its own absorption, often seen as a shoulder around 310 nm, which is characteristic of galloylated compounds. mdpi.com The combined spectrum confirms the presence of the two aromatic chromophores.

Infrared Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. Characteristic absorption bands include:

A broad band for hydroxyl (-OH) groups (phenolic).

A sharp peak for the amide N-H bond.

A strong absorption for the carbonyl (C=O) stretching of the amide group.

Bands corresponding to aromatic C=C and C-H stretching.

| Spectroscopic Technique | Characteristic Features |

|---|---|

| UV-Vis | λmax at ~276 nm (Tyramine moiety) and a shoulder at ~310 nm (Galloyl moiety) sielc.comresearchgate.netmdpi.com |

| IR (cm⁻¹) | Broad -OH stretch, N-H stretch, C=O (amide) stretch, aromatic C=C stretch nih.gov |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. dntb.gov.uasemanticscholar.org

For this compound (C₁₅H₁₅NO₅), HRMS analysis would confirm its exact mass. In analysis, a quasi-molecular ion is observed, typically as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

A characteristic fragmentation pattern observed in the tandem mass spectrometry (MS/MS) of galloyl-containing compounds is the neutral loss of the galloyl group (152 Da) or gallic acid (170 Da). semanticscholar.orgmdpi.com This fragmentation is a key diagnostic tool for identifying this compound in complex mixtures, such as plant extracts.

Chromatographic Separation and Detection Systems

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex samples.

HPLC and UPLC are the most common chromatographic techniques for analyzing phenolic compounds, including tyramine derivatives. sielc.comnih.gov These methods typically employ reversed-phase columns (e.g., C18) for separation.

HPLC (High-Performance Liquid Chromatography): A standard HPLC method for this compound would involve a C18 column and a gradient elution using a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. UV detection is commonly set at the absorption maxima of the compound (~276 nm) for quantification.

UPLC (Ultra-High Performance Liquid Chromatography): UPLC utilizes columns with smaller particle sizes (<2 µm), which operate at higher pressures. researchgate.net This results in significant improvements over traditional HPLC, including:

Higher Resolution: Narrower peaks and better separation of closely related compounds. science.gov

Increased Speed: Analysis times can be reduced significantly, often by a factor of five or more. science.govmdpi.com

Enhanced Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and lower detection limits. science.gov

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity for the quantification of this compound. researchgate.netnih.gov

UPLC-ESI-MS/MS: This is a powerful platform for analyzing metabolites in complex biological matrices. nih.govmdpi.com In this technique, the UPLC system separates the compounds, which are then ionized, most commonly by Electrospray Ionization (ESI). The mass spectrometer then isolates the precursor ion (the molecular ion of this compound) and fragments it. Specific product ions are then monitored for highly selective quantification, a mode known as Multiple Reaction Monitoring (MRM). mdpi.comresearchgate.net This method is exceptionally sensitive and robust, making it ideal for pharmacokinetic studies or trace-level detection in natural products.

HILIC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is well-suited for polar and hydrophilic compounds. nih.gov Given that this compound contains multiple polar hydroxyl groups and an amide linkage, HILIC can provide different selectivity compared to reversed-phase chromatography. nih.govphenomenex.commdpi.com A HILIC method would typically use a polar stationary phase and a mobile phase with a high percentage of organic solvent, such as acetonitrile, with a small amount of aqueous buffer. acs.org Coupling HILIC with MS/MS detection offers a powerful tool for the comprehensive metabolic profiling of polar analytes, including this compound. nih.gov

Electrochemical and Biosensor Development for Tyramine-Related Structures

The sensitive and selective detection of tyramine and its derivatives, such as this compound, is crucial in various fields. Electrochemical methods and biosensors offer rapid, cost-effective, and highly sensitive platforms for this purpose. These techniques primarily exploit the electrochemical activity of the phenolic hydroxyl group present in the tyramine structure.

Voltammetric Methods (Differential Pulse Voltammetry, Square Wave Voltammetry)

Voltammetric techniques are powerful electrochemical tools for the analysis of electroactive compounds like tyramine. By applying a varying potential to an electrode, the oxidation or reduction of the target analyte generates a measurable current, which is proportional to its concentration. Among the various voltammetric methods, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly favored for their high sensitivity and effective discrimination against background currents. electrochemsci.org

Differential Pulse Voltammetry (DPV) DPV involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured twice during each pulse, just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is plotted against the potential. This differential measurement minimizes the contribution of non-faradaic (capacitive) currents, resulting in a well-defined peak-shaped output with enhanced sensitivity compared to linear sweep voltammetry. DPV has been successfully used for tyramine detection using various modified electrodes. For instance, a poly-TB-modified screen-printed carbon electrode showed a linear response for tyramine detection with a low detection limit. mdpi.com In another study, a disposable sensor based on a poly-5-Amino-1-naphthol modified pencil graphite (B72142) electrode (PGE) measured tyramine oxidation peaks at 0.596 V, achieving a limit of detection (LOD) of 89.8 nM. scientific.netresearchgate.net

Square Wave Voltammetry (SWV) SWV is a large-amplitude differential technique where a square wave is superimposed on a staircase potential waveform. The current is sampled at the end of both the forward and reverse potential pulses of each square wave cycle. The difference between these two currents is then plotted against the base potential of the staircase. This method is extremely fast and sensitive, allowing for rapid analysis times. SWV has been shown to be more sensitive than cyclic voltammetry (CV) for tyramine detection. electrochemsci.org Researchers have employed SWV for the direct electrochemical detection of tyramine in samples like beer using multi-walled carbon nanotube (MWCNT) modified glassy carbon electrodes (GCE), achieving LODs in the micromolar range. mdpi.com The technique has also been used to resolve complex mixtures, such as the simultaneous determination of cadaverine, histamine, putrescine, and tyramine on a boron-doped diamond electrode, by coupling the voltammetric data with partial least squares regression. nih.gov

The table below summarizes the performance of various electrodes used in DPV and SWV for tyramine detection.

| Electrode Configuration | Voltammetric Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Poly(toluidine blue)-Carbon Screen-Printed Electrode | DPV | 0.02 - 16 | 0.007 | mdpi.com |

| Poly-5-Amino-1-Naphthol/PGE | DPV | 0.1 - 600 | 0.0898 | scientific.netresearchgate.net |

| MWCNTs/GCE | SWV | 1 - 9 | Not specified, but sensitive | mdpi.com |

| Overoxidized Poly(o-aminophenol)/GCE | SWV | 0.1 - 200 | 0.054 | electrochemsci.org |

| Unmodified Electrode (in-situ dopamine (B1211576) detection) | SWV | 1.0 - 100 | 0.69 | acs.orgacs.org |

| Chemically Modified Carbon Paste electrode with Zinc Phthalocyanine | SWV | Not specified | 0.0068 | researchgate.net |

Enzyme-Based Biosensors for Tyramine Detection

Enzyme-based biosensors provide an additional layer of selectivity for the detection of tyramine and related phenolic compounds. ikm.org.my These devices integrate a biological recognition element, typically an enzyme, with a physicochemical transducer to generate a signal proportional to the analyte concentration. For tyramine detection, the enzyme tyrosinase is most commonly employed. mdpi.comnih.gov

Tyrosinase, a copper-containing oxidase, catalyzes the oxidation of phenolic compounds. acs.org In the case of tyramine, tyrosinase facilitates its conversion to dopaquinone. ama-science.org This enzymatic product can be electrochemically reduced back to a catechol derivative at the electrode surface, generating a cathodic current that can be measured. This process allows for highly sensitive and selective detection of tyramine, as the enzyme specifically targets the phenolic substrate. mdpi.comama-science.org

The performance of these biosensors heavily relies on the method used to immobilize the enzyme onto the electrode surface. Effective immobilization preserves the enzyme's catalytic activity and ensures the stability and reusability of the biosensor. analis.com.my Common strategies include:

Cross-linking: Using agents like glutaraldehyde (B144438) to create a stable enzyme layer on the electrode. ikm.org.my

Entrapment: Incorporating the enzyme within a polymer matrix, such as polypyrrole or a titania sol-gel, which is then coated onto the electrode. ama-science.orgnih.gov

Adsorption on Nanomaterials: Utilizing materials like gold nanoparticles (AuNPs) or carbon nanotubes (CNTs) to provide a large surface area and a favorable microenvironment for enzyme immobilization, which also enhances electron transfer. analis.com.myx-mol.net

A study utilizing tyrosinase immobilized on a nanocomposite of AuNPs and poly(8-anilino-1-naphthalene sulphonic acid) demonstrated a linear response to tyramine from 10–120 µM with an LOD of 0.71 µM. x-mol.net Another approach involved immobilizing tyrosinase in a titania dioxide sol matrix containing mesoporous carbon, which showed a linear range of 6 to 130 μM and a high sensitivity of 486 μA mM⁻¹ cm⁻². nih.gov

The table below details several enzyme-based biosensor designs for tyramine detection.

| Biosensor Design (Enzyme & Support Matrix) | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Tyrosinase / Mesoporous Carbon / TiO₂ Sol | Voltammetry | 6 - 130 | 1.5 | nih.gov |

| Tyrosinase / AuNPs / Poly(8-anilino-1-naphthalene sulphonic acid) / GCE | Amperometry | 10 - 120 | 0.71 | x-mol.net |

| Tyrosinase / Phosphate-doped Polypyrrole film | Amperometry | Not specified | Not specified | ama-science.org |

| Tyrosinase / SWCNT-COOH / Screen-Printed Carbon Electrode (SPCE) | DPV | Up to 200 (0.2 mM) | 20 (0.02 mM) | analis.com.my |

| Tyrosinase (unmodified electrode, detects dopamine product) | SWV | 1.0 - 100 | 0.69 | acs.orgacs.org |

Computational Chemistry and Chemoinformatic Approaches in Structural Analysis

Alongside experimental techniques, computational and chemoinformatic methods are indispensable for the structural analysis and identification of complex molecules like this compound. These in silico approaches provide deep insights into molecular properties and help interpret complex analytical data.

Molecular Networking for Compound Identification

Molecular networking has emerged as a powerful chemoinformatic strategy for organizing and interpreting tandem mass spectrometry (MS/MS) data, particularly for the analysis of complex mixtures like natural product extracts. nih.gov The technique visualizes MS/MS data as a network where nodes represent parent ions (molecules) and edges connect nodes with similar fragmentation spectra. semanticscholar.org Structurally related molecules tend to have similar fragmentation patterns and thus cluster together in the network, facilitating the identification of entire families of compounds even when authentic standards are unavailable. nih.gov

This approach is highly effective for the dereplication (rapid identification of known compounds) and annotation of novel derivatives of a known core structure. For a compound like this compound, which consists of a tyramine core and a galloyl moiety, molecular networking can be used to:

Identify a cluster of tyramine-related compounds in a sample.

Pinpoint nodes within that cluster that have a mass shift corresponding to the addition of a galloyl group (152 Da). nih.gov

Compare experimental fragmentation spectra with in silico fragmented or library spectra to increase identification confidence.

Studies have successfully used molecular networking to identify various galloylated compounds, such as quercetin-3-O-(6-O-galloyl)-β-D-galactopyranoside and 3-O-galloyl-procyanidin B, in plant extracts. nih.govresearchgate.net The method organizes metabolites into clusters based on structural similarity, such as O-glycosylated flavonoids, ellagic acid derivatives, and glycosylated galloylated flavonoids, demonstrating its utility in classifying and identifying complex phenolic and galloylated structures. semanticscholar.org

In Silico Prediction of Spectroscopic Properties

Computational chemistry provides tools to predict the spectroscopic properties of molecules with a high degree of accuracy, which is invaluable for structural elucidation. Methods like Density Functional Theory (DFT) can calculate optimized molecular geometries, vibrational frequencies (FTIR and Raman), and electronic transition energies (UV-Vis spectra). researchgate.netresearchgate.net

For a molecule such as this compound, these predictions can be used to:

Confirm a Proposed Structure: By comparing the computationally predicted spectrum with the experimentally measured one, a proposed structure can be confirmed. Good agreement between the theoretical and experimental spectra for key vibrational modes or absorption maxima provides strong evidence for the correct identification. researchgate.net

Interpret Experimental Spectra: Theoretical calculations help in assigning specific peaks in an experimental spectrum to particular vibrational modes or electronic transitions within the molecule.

Study Conformational Effects: DFT can be used to find the most stable conformers (spatial arrangements) of a molecule and predict how conformational changes affect spectroscopic properties. researchgate.net

Research has demonstrated the use of DFT calculations (e.g., with the B3LYP functional) to investigate the molecular structure and vibrational spectra of tyramine and its conformers. researchgate.net Similar in silico studies on gallic acid and other phenolic compounds have shown excellent agreement between predicted and experimental UV/Vis spectra. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be calculated to understand the molecule's reactivity and electronic transitions. researchgate.net The application of these computational models to this compound would allow for a detailed prediction of its spectroscopic fingerprint, aiding in its unambiguous identification in complex samples.

Molecular Interactions and Biological Activities of Galloyl Tyramine in Vitro

Enzyme Inhibition Studies

Galloyl tyramine (B21549) and related phenolic compounds have been the subject of numerous studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Kinase Inhibition Profiles (e.g., Pim2 kinase)

Pim kinases, a family of serine/threonine kinases, are recognized for their role in cell proliferation and survival, making them a target in various therapeutic areas. nih.gov Pim-2, in particular, is highly expressed in certain hematologic cancers like multiple myeloma and is essential for the proliferation of these cancer cells. nih.gov The development of pan-Pim inhibitors, which are active against all three Pim isoforms, has been a focus of research, though creating inhibitors effective against Pim2 has been challenging due to its low Km for ATP. nih.gov

While numerous compounds have been identified as Pim kinase inhibitors, including various imidazopyridazine-thiazolidinedione and quinoline-pyridine hybrids, direct studies detailing the specific inhibitory activity of galloyl tyramine against Pim2 kinase are not prominently available in the reviewed literature. ekb.egfrontiersin.org Research has shown that inhibiting Pim kinases can downregulate CXCR4 surface expression in hematopoietic cells, which is crucial for cell migration and signaling. mdpi.com However, the specific interaction between this compound and the Pim kinase family remains an area requiring further investigation.

Investigations of Tyrosinase Inhibition by Galloyl Moieties and Phenolic Compounds

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610). nih.govnih.gov Its inhibitors are of great interest for cosmetology and the treatment of pigmentation disorders. nih.govnih.gov Phenolic compounds, in general, are known to be effective tyrosinase inhibitors, partly because the natural substrates of the enzyme, such as L-DOPA, are themselves phenolic. researchgate.net

The inhibitory activity of compounds related to this compound has been well-documented. For instance, N-trans-caffeoyltyramine, which shares the tyramine base, has demonstrated potent inhibition of tyrosinase activity. nih.govresearchgate.netnih.gov Studies have shown that N-trans-caffeoyltyramine can completely inhibit the enzyme at a concentration of 0.1mM, a level at which the reference inhibitor kojic acid is inactive. nih.gov The presence of a galloyl moiety is also considered significant for enhancing inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govnih.govrsc.org In silico docking studies suggest that phenolic compounds can bind to the hydrophobic pocket near the binuclear copper active site of the tyrosinase enzyme, thereby inhibiting its function. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Tyramine Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| N-trans-caffeoyltyramine | 0.8 | researchgate.netnih.gov |

| N-trans-coumaroyltyramine | 6.3 | researchgate.netnih.gov |

| N-trans-feruloyltyramine | 20.2 | researchgate.netnih.gov |

| Kojic Acid (standard) | 47.6 ± 0.67 | researchgate.net |

| Compound 1 (from Salsola foetida) | 48.7 ± 2.19 | researchgate.net |

| Compound 2 (from Salsola foetida) | 74.8 ± 1.79 | researchgate.net |

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities of Related Compounds

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govmdpi.com Inhibiting these enzymes can slow down carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic strategy for managing post-prandial hyperglycemia. tandfonline.comnih.gov Polyphenols are widely recognized as natural inhibitors of these enzymes. nih.govrsc.org

The structural features of phenolic compounds, particularly the presence and number of galloyl moieties, play a crucial role in their inhibitory potency. nih.govrsc.orgnih.gov Studies on various tea polyphenols and gallotannins have shown that a higher number of free galloyl groups generally leads to increased inhibitory activity against both α-amylase and α-glucosidase. nih.govrsc.orgnih.gov For example, theaflavin-3'-gallate (TF-3'-G) was found to be a much stronger inhibitor of human pancreatic α-amylase than catechins without a galloyl group. nih.gov Similarly, among gallotannins, the inhibitory strength against sucrase, maltase, and α-amylase was directly correlated with the number of galloyl moieties. nih.gov While direct data for this compound is limited, derivatives of tyramine have been synthesized and evaluated, with some showing more potent α-glucosidase inhibition than the standard drug, acarbose. nih.govui.ac.id

Table 2: α-Glucosidase Inhibitory Activity of Synthesized Tyramine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Source Organism of α-Glucosidase | IC50 Value (µM) | Source |

|---|---|---|---|

| Compound 20 | Saccharomyces cerevisiae | 23.5 ± 0.9 | nih.gov |

| Compound 7 | Saccharomyces cerevisiae | 49.7 ± 0.4 | nih.gov |

| Compound 26 | Saccharomyces cerevisiae | 230.7 ± 4.0 | nih.gov |

| Compound 21 | Saccharomyces cerevisiae | 302.0 ± 7.3 | nih.gov |

| Compound 14 | Saccharomyces cerevisiae | 318.8 ± 3.7 | nih.gov |

| Acarbose (standard) | Saccharomyces cerevisiae | 840.0 ± 1.73 | nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for stimulating insulin (B600854) secretion. phcogj.comnih.govwikipedia.org Therefore, DPP-IV inhibitors are an established class of drugs for treating type 2 diabetes. wikipedia.orgijcrt.org

Various natural compounds, especially phenolics and flavonoids, have been investigated for their DPP-IV inhibitory potential. researchgate.netwu.ac.theurekaselect.com Studies have identified compounds like resveratrol, luteolin, and apigenin (B1666066) as potent DPP-IV inhibitors, with some exhibiting activity in the nanomolar range. researchgate.neteurekaselect.com The inhibitory activity of plant extracts has often been correlated with their total phenolic content. wu.ac.th However, in a study evaluating a series of synthesized tyramine derivatives for various enzymatic activities, all tested compounds were found to be inactive against the DDP-IV enzyme. nih.gov This suggests that while the broader class of phenolic compounds shows promise, the specific structure of tyramine-based compounds may not be conducive to DPP-IV inhibition.

Interactions with Monoamine Metabolizing Enzymes

The interaction of tyramine and its derivatives with enzymes that metabolize monoamines is of significant pharmacological importance.

Modulation of Monoamine Oxidase (MAO) Activity

Monoamine oxidase (MAO) is a critical enzyme responsible for the breakdown of monoamines, including neurotransmitters like serotonin (B10506) and dopamine (B1211576), as well as exogenous amines like tyramine. nih.govroguescientist.co There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities but both metabolize tyramine. nih.gov

The interaction between tyramine and MAO is best understood in the context of Monoamine Oxidase Inhibitors (MAOIs), a class of antidepressants. nih.govmayoclinic.org MAOIs block the action of the MAO enzyme, preventing the breakdown of tyramine. mayoclinic.org If a person taking an MAOI consumes foods high in tyramine (such as aged cheeses, cured meats, and fermented products), the tyramine cannot be metabolized effectively. mayoclinic.orgnih.gov This leads to a rapid accumulation of tyramine in the bloodstream, which can trigger a dangerous spike in blood pressure known as a hypertensive crisis or the "cheese effect". nih.govdva.gov.au Therefore, this compound, as a derivative of tyramine, is expected to be a substrate for MAO enzymes. Its metabolism would be similarly inhibited by MAOIs, highlighting a significant interaction with this enzyme system. The presence of the galloyl group may also influence the interaction with MAO. tdx.cat

Mechanistic Investigations of Cellular Activities

The immunomodulatory potential of tyramine derivatives has been investigated in vitro, particularly concerning their ability to influence the secretion of key inflammatory mediators. Studies utilizing murine macrophage cell lines, such as J774, provide a model for understanding how these compounds interact with inflammatory pathways. Macrophages are central to the inflammatory response, and their activation by substances like lipopolysaccharide (LPS), a component of Gram-negative bacteria, leads to the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6). nih.govresearchgate.netfrontiersin.org The J774 cell line is a well-established model for studying inflammation, where LPS stimulation reliably induces a significant increase in the expression and secretion of mediators like IL-6, TNF-α, and MCP-1. researchgate.netresearchgate.netmdpi.com

Research into the constituents of Convolvulus arvensis extracts identified several phenolic derivatives, including the tyramine derivatives N-trans-p-coumaroyl-tyramine and N-trans-feruloyl-tyramine. mdpi.com In studies using LPS-activated J774 macrophages, these tyramine derivatives were shown to modulate inflammatory responses. Specifically, treatment with these compounds resulted in a significant decrease in the secretion of IL-6. mdpi.com This finding highlights the potential of the tyramine scaffold, when conjugated with other phenolic structures, to exert anti-inflammatory effects by directly targeting cytokine production in immune cells. The activity of N-trans-p-coumaroyl-tyramine on reducing IL-6 secretion was demonstrated for the first time in this context. mdpi.com

Table 1: Effect of Tyramine Derivatives on IL-6 Secretion in LPS-Activated J774 Macrophages

| Compound/Agent | Cell Line | Stimulant | Observed Effect on IL-6 Secretion | Reference |

|---|---|---|---|---|

| N-trans-p-coumaroyl-tyramine | J774 | LPS | Significant Decrease | mdpi.com |

Receptor Binding and Agonist/Antagonist Profiling

This compound's biological activity can be contextualized by examining the receptor interactions of its parent amine, tyramine. Tyramine is an endogenous monoamine that functions as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). caymanchem.com TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines like p-tyramine and β-phenylethylamine, as well as by amphetamine-like psychoactive drugs. wikipedia.orgnih.govfrontiersin.org Upon activation, TAAR1 can couple to Gs and Gq proteins, leading to downstream signaling cascades such as the production of cyclic AMP (cAMP). wikipedia.orgnih.gov This receptor is expressed in various tissues, including the brain, where it modulates monoaminergic systems, and in peripheral cells like leukocytes. wikipedia.orgfrontiersin.org

The agonist activity of tyramine at the TAAR1 receptor has been quantified in vitro. Functional assays demonstrate that tyramine activates TAAR1 in a species-dependent manner. caymanchem.com For instance, tyramine exhibits potent agonism at rat and mouse TAAR1, with measured EC₅₀ values in the nanomolar to low-micromolar range. caymanchem.com The EC₅₀ value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response, indicating the potency of the compound. The ability of tyramine to activate TAAR1 suggests that derivatives like this compound could potentially interact with this receptor, although specific binding and functional data for the galloyl conjugate itself are not detailed in these findings. The interaction of tyramine with TAAR1 is a key mechanism through which it exerts its neuromodulatory and other physiological effects. nih.gov

Table 2: In Vitro Agonist Activity of Tyramine at TAAR1

| Receptor | Agonist | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Rat TAAR1 | Tyramine | 0.08 | caymanchem.com |

| Mouse TAAR1 | Tyramine | 0.69 | caymanchem.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| Tyramine | p-Tyramine |

| N-trans-p-coumaroyl-tyramine | |

| N-trans-feruloyl-tyramine | |

| Interleukin-6 | IL-6 |

| Lipopolysaccharide | LPS |

| Tumor Necrosis Factor-alpha | TNF-α |

| Monocyte Chemoattractant Protein-1 | MCP-1 |

| β-phenylethylamine | |

| Cyclic Adenosine Monophosphate | cAMP |

Structure Activity Relationship Sar Studies of Galloyl Tyramine and Its Derivatives

Systematic Modification of Galloyl and Tyramine (B21549) Moieties

The core structure of galloyl tyramine offers multiple sites for chemical modification. Researchers have focused on altering the galloyl unit, which is derived from gallic acid, and the phenylethylamine structure of tyramine to probe the structural requirements for various biological activities.

The galloyl group is a key pharmacophore in many biologically active natural products, and its presence is often critical for activity. Studies on related compounds, such as proanthocyanidins (B150500) and gallotannins, have demonstrated that both the number of galloyl units and their position significantly modulate biological effects. researchgate.netresearchgate.net

Increasing the number of galloyl groups within a molecule can enhance certain biological activities. For instance, studies on proanthocyanidins have shown that derivatives containing galloyl groups possess stronger inhibitory effects against advanced glycation end-product (AGE) formation and exhibit more potent free radical scavenging activity. researchgate.net Similarly, the presence of multiple galloyl substituents in procyanidins, such as di-galloyl-procyanidin B, has been identified, suggesting a role for multiple galloyl units in the bioactivity of these complex flavonoids. frontiersin.orgnih.gov It is reasonable to infer that the degree of galloylation on a tyramine scaffold would similarly influence its biological profile. The loss of a galloyl moiety (152 Da) is often a characteristic fragmentation pattern in mass spectrometry analysis of these types of compounds, highlighting its role as a distinct structural unit. nih.govnih.gov The anti-inflammatory activity of some polysaccharides has also been linked to their galloyl content.

The position of the galloyl group is also a critical determinant of activity. In flavonoid glycosides, galloyl groups are often attached to the sugar residues, and their specific location can influence the molecule's interaction with biological targets. nih.gov While specific SAR studies on positional isomers of di- or tri-galloyl tyramine are not extensively documented in the provided context, the principles from gallotannin chemistry suggest that the arrangement of these groups would significantly affect the molecule's spatial conformation and its ability to bind to enzymes or receptors.

Table 1: Illustrative Impact of Galloyl Moieties on Enzyme Inhibition (Hypothetical Data Based on Proanthocyanidin Studies)

| Compound | Number of Galloyl Moieties | Target Enzyme | Relative Inhibitory Potency |

| Procyanidin B | 0 | α-Amylase | Low |

| Procyanidin B 3-O-gallate | 1 | α-Amylase | Moderate |

| Di-galloyl-procyanidin B | 2 | α-Amylase | High |

This table illustrates the general principle observed in related compounds that increasing galloylation correlates with increased enzymatic inhibition. researchgate.net

The tyramine moiety provides a second key area for structural modification: its phenolic ring. The substitution pattern on this ring can dramatically alter the molecule's electronic properties, hydrophobicity, and hydrogen-bonding capacity, thereby influencing its biological function.

A fundamental principle in the SAR of phenolic compounds is that the number and position of hydroxyl (-OH) groups are paramount to their activity. frontiersin.orgnih.gov An increase in the number of hydroxyl groups often correlates with higher antioxidant and antiviral activity. nih.gov This is attributed to the enhanced ability to donate hydrogen atoms and stabilize radical species. The relative position of these hydroxyl groups is also crucial. For example, a catechol structure (two adjacent -OH groups), as seen in dopamine (B1211576), can be formed by the oxidation of the tyramine phenolic ring and is a key feature for the antioxidant and metal-chelating properties of many polyphenols. researchgate.nettesisenred.net

Beyond hydroxylation, other substituents can modulate activity. The introduction of methoxy (B1213986) (-OCH3) groups instead of hydroxyl groups can alter the molecule's polarity and its ability to act as a hydrogen bond donor. frontiersin.orgnih.gov In some phenolic compounds, the position of methoxy groups has been shown to be critical; for instance, 2,6-dimethoxy substitution can lead to higher activity compared to 3,4-dimethoxy substitution. frontiersin.orgnih.gov The addition of other functional groups could further refine the pharmacological profile, a strategy often employed in medicinal chemistry to improve properties like membrane permeability and target specificity.

Table 2: Influence of Phenolic Ring Substitution on Antioxidant Activity (DPPH Scavenging)

| Compound | Substitution Pattern on Phenolic Ring | DPPH Scavenging (IC50, µM) |

| Tyramine | 4'-hydroxy | >500 |

| Dopamine | 3',4'-dihydroxy | 25.5 |

| N-Feruloyl Tyramine | 4'-hydroxy, 3'-methoxy | 85.2 |

| N-Caffeoyl Tyramine | 3',4'-dihydroxy | 15.8 |

This table presents representative data for tyramine derivatives, illustrating that increased hydroxylation on the phenolic ring enhances antioxidant activity.

Correlations Between Structural Features and Biological Effects

By correlating the specific structural modifications with observed changes in biological activity, researchers can build detailed SAR models for different therapeutic effects.

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. mdpi.comexplorationpub.com Consequently, they are significant targets for drug discovery. rjpbr.comlls.orgoncology-central.com Natural polyphenols are known to be moderate inhibitors of various tyrosine and serine/threonine kinases. mdpi.com

The SAR of kinase inhibition by polyphenols often involves mimicking the adenine (B156593) part of ATP, the enzyme's natural substrate. The planar, electron-rich aromatic rings and the strategically placed hydrogen bond donor/acceptor groups (like the hydroxyls on the galloyl moiety) are key features for binding to the ATP pocket of kinases. For example, resveratrol, a stilbene (B7821643) polyphenol, inhibits several kinases, including IKK, which is involved in inflammation. mdpi.com

For this compound derivatives, the following structural features would likely be important for kinase inhibition:

The Galloyl Moiety: The three hydroxyl groups can form critical hydrogen bonds with amino acid residues in the kinase hinge region, a common interaction for many kinase inhibitors.

The Planar Aromatic Rings: The galloyl and tyramine rings can engage in π-π stacking interactions with aromatic residues in the active site.

The Amide Linker: This provides a specific spatial orientation between the two aromatic systems and can also participate in hydrogen bonding. Modifications to this linker could alter the distance and angle between the two key moieties, affecting binding affinity.

Table 3: SAR of Polyphenols as Kinase Inhibitors

| Compound | Key Structural Features | Inhibited Kinase | IC50 (µM) |

| Resveratrol | Stilbene (two phenyl rings) | IKK | ~15 |

| Honokiol | Biphenolic | EGFR, ERK1/2 | ~10-20 |

| Calphostin C | Perylenequinone | PKC | 0.05 |

| Genistein | Isoflavone | EGFR, Src | ~2-25 |

This table shows various natural polyphenols and their kinase inhibitory activities, highlighting the diversity of structures that can target these enzymes. mdpi.com

Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits. science.govnih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.govmdpi.com

SAR studies on tyrosinase inhibitors have revealed several key structural requirements. The presence of a phenolic ring that can mimic the enzyme's natural substrate, tyrosine, is fundamental. The pattern of hydroxylation on this ring is critical. For example, 7,3',4'-trihydroxyisoflavone is a potent inhibitor, while other isomers show much lower activity. nih.gov This suggests that a catechol-like (3',4'-dihydroxy) substitution pattern is favorable for binding to the copper ions in the tyrosinase active site.

The galloyl moiety is a particularly important feature for potent tyrosinase inhibition. Stilbene glycosides containing a galloyl group were found to be potent competitive inhibitors of tyrosinase. researchgate.net This enhanced activity is likely due to the ability of the tri-hydroxyl system of the galloyl group to effectively chelate the copper ions in the enzyme's active site, thereby inactivating it. Therefore, for this compound, the galloyl portion is predicted to be the primary driver of tyrosinase inhibition, while the tyramine moiety serves as a scaffold and may contribute to binding affinity.

Table 4: SAR of Phenolic Compounds as Tyrosinase Inhibitors

| Compound | Key Structural Features | Tyrosinase Inhibition (IC50, µM) |

| Kojic Acid (standard) | γ-Pyrone with hydroxyls | 16.7 |

| 7,3',4'-Trihydroxyisoflavone | Catechol-like B-ring | 5.23 nih.gov |

| 7,8,4'-Trihydroxyisoflavone | Resorcinol-like B-ring | 11.21 nih.gov |

| Stilbene-galloyl-glucoside | Stilbene with galloyl group | Potent competitive inhibitor researchgate.net |

| Thiamidol | Resorcinyl-thiazole | 1.1 (human tyrosinase) nih.gov |

The anti-inflammatory activity of many natural products is often linked to their antioxidant and enzyme-inhibiting properties. nih.gov Gallic acid and its derivatives are known to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and down-regulating pro-inflammatory signaling pathways such as NF-κB and MAPK. nih.govmdpi.com

The SAR for the anti-inflammatory potential of this compound would be closely tied to its phenolic nature.

Hydroxyl Groups: The hydroxyl groups on both the galloyl and tyramine rings are crucial for radical scavenging activity, which is one mechanism of anti-inflammatory action. The number and position of these groups dictate the antioxidant capacity. frontiersin.orgnih.govnih.gov

Galloyl Moiety: This group is a potent antioxidant and can inhibit enzymes involved in the inflammatory cascade. The anti-inflammatory effects of some fucoidans (sulfated polysaccharides) have been correlated with their structure, including the presence of specific linkages and sulfate (B86663) groups, which can be conceptually related to the role of the galloyl group in small molecules. mdpi.com

Lignans and neolignans, which are dimers of phenylpropanoid units and can incorporate tyramine moieties, also exhibit significant anti-inflammatory activities. rsc.org This further supports the idea that the combination of phenolic structures, as seen in this compound, is a privileged scaffold for anti-inflammatory potential. rsc.org

Table 5: SAR of Phenolic Compounds for Anti-inflammatory Activity (Inhibition of NO Production in Macrophages)

| Compound | Key Structural Features | NO Inhibition IC50 (µM) |

| Gallic Acid | Trihydroxybenzoic acid | ~50 |

| Ferulic Acid | Monohydroxy, monomethoxy cinnamic acid | ~120 |

| Caffeic Acid | Dihydroxy cinnamic acid | ~30 |

| N-trans-Feruloyltyramine | Ferulic acid + tyramine | ~25 nih.gov |

This table provides representative data on the inhibition of nitric oxide (a key inflammatory mediator) by phenolic compounds, indicating that the degree of hydroxylation and the specific combination of moieties influence potency. nih.gov

Computational and Modeling Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly advanced by computational and modeling techniques. These in silico methods provide profound insights into the molecular interactions and structural features that govern the biological activity of these compounds, guiding the rational design of more potent and selective analogs.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.gov This technique is instrumental in elucidating the binding modes of this compound derivatives, identifying key amino acid residues in the active site that are crucial for interaction, and estimating the binding affinity.

Research has shown that tyramine derivatives can interact with various enzymatic targets. For instance, docking studies on tyramine-based compounds have revealed their potential as inhibitors for several enzymes. While direct docking studies on this compound are not extensively detailed in the cited literature, analysis of structurally related tyramine derivatives provides significant insights into its likely binding behavior.

A study involving the docking of trans-N-feruloyltyramine, a related tyramine derivative, with glycogen (B147801) phosphorylase (GP), a target for type-2 diabetes, demonstrated a strong binding affinity. nih.gov The analysis revealed that the compound fits within the enzyme's active site, forming specific interactions that account for its inhibitory potential. nih.gov The binding affinity for trans-N-feruloyltyramine with glycogen phosphorylase was calculated to be -7.9 kcal/mol. nih.gov The stability of this interaction is attributed to hydrogen bonds with key residues such as ASN-284 and LYS-574. nih.gov

Similarly, other tyramine derivatives, such as N-caffeoyltyramine and its analogs, have been docked against various enzymes, showing favorable binding energies and interactions with active site residues. researchgate.net These studies collectively suggest that the tyramine scaffold serves as a potent anchor, while the phenolic and amide moieties, such as the galloyl group in this compound, are critical for establishing specific hydrogen bonds and hydrophobic interactions, thereby determining the compound's inhibitory potency and selectivity. For example, this compound itself has been identified as an inhibitor of the Pim2 enzyme, with an IC₅₀ value of 161 µM, suggesting a direct interaction that could be further explored and detailed through molecular docking. acs.org

The table below summarizes the molecular docking results for tyramine derivatives and related compounds with various enzyme targets, illustrating the types of interactions observed.

| Compound | Enzyme Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| trans-N-feruloyltyramine | Glycogen Phosphorylase | -7.9 | ASN-284, LYS-574, LYS-568 |

| Coclaurine | Glycogen Phosphorylase | -6.9 | HIS-571, LYS-574 |

| Chlorogenic Acid | Matrix Metalloproteinase-9 (MMP-9) | -10.15 | LEU-188, PRO-421, ALA-189, GLU-402, HIS-401 |

| Galloylglucose | Cholinesterase | Not Specified | Key hydrogen bonds established |

Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netgenominfo.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjptonline.orgnih.gov For this compound and its derivatives, QSAR studies are pivotal for identifying the key physicochemical properties and structural features (molecular descriptors) that influence their therapeutic effects.

A typical QSAR study on phenolic compounds like this compound involves several steps. First, a dataset of analogs with known biological activities (e.g., enzyme inhibition IC₅₀ values) is compiled. nih.gov Then, a wide range of molecular descriptors is calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov Finally, statistical methods are employed to build a regression model that links a subset of these descriptors to the observed activity.

For the class of phenolic compounds to which this compound belongs, QSAR analyses have indicated that features such as the number and position of hydroxyl groups are critical for activity. nih.gov For example, a QSAR analysis of the angiotensin-converting enzyme (ACE) inhibitory activity of phenolic compounds highlighted the importance of the B-ring, carboxyl groups, and specific hydroxyl formations (3-OH, 3'-OH, and 5'-OH) for potent inhibition. nih.gov The absence of these structural features was found to significantly reduce the inhibitory properties. nih.gov

While a specific QSAR model exclusively for this compound derivatives is not detailed in the provided search results, a hypothetical model can be conceptualized. Such a model would likely reveal the quantitative impact of modifications to the galloyl ring, the tyramine linker, and the terminal phenolic group.

The table below illustrates the key components of a potential QSAR model for this compound derivatives.

| Structural Feature/Descriptor | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Number of Hydroxyl Groups on Galloyl Moiety | Positive Correlation | Increases potential for hydrogen bonding with enzyme active sites. |

| LogP (Hydrophobicity) | Optimal Range | Affects both cell membrane permeability and binding to hydrophobic pockets in the target enzyme. |

| Dipole Moment | Variable | Influences long-range electrostatic interactions with the target protein. |

| Topological Polar Surface Area (TPSA) | Positive Correlation | Reflects the molecule's ability to form hydrogen bonds, crucial for receptor binding. |

This table is a conceptual representation based on general principles of QSAR for phenolic compounds. nih.govnih.gov

By applying validated QSAR models, researchers can virtually screen large libraries of compounds to identify novel, potent derivatives of this compound for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Research Directions and Emerging Applications in Galloyl Tyramine Science

Discovery of Novel Analogues and Conjugates for Target Validation

The structural scaffold of galloyl tyramine (B21549), featuring a galloyl group appended to a tyramine moiety, offers a versatile platform for chemical modification. The synthesis of novel analogues and conjugates is a critical step in exploring the structure-activity relationship (SAR) and identifying specific biological targets.

Research in this area focuses on creating libraries of related compounds by modifying either the galloyl or the tyramine portion of the molecule. For instance, synthetic strategies analogous to those used for creating derivatives of galloyl hydrazide could be employed. chemmethod.com In such work, galloyl hydrazide serves as a precursor for generating bioactive heterocyclic compounds, such as 3-aryl substituted pyrazole-4-carbaldehyde derivatives, through reactions like the Vilsmeier-Haack reaction. chemmethod.com This approach could be adapted to galloyl tyramine to explore how different heterocyclic additions affect its biological properties.

Similarly, modifications based on the tyramine structure are a promising avenue. The reducing end of oligosaccharides, for example, has been coupled to tyramine via reductive amination to create tyraminated derivatives for structural and functional studies. nih.gov Pectin (B1162225) has also been modified with tyramine to alter its physicochemical properties and create hydrogels for biomedical applications. researchgate.net These methodologies provide a template for creating this compound conjugates with carbohydrates or other polymers, potentially enhancing bioavailability or creating materials with novel functions. Furthermore, the synthesis of hybrids, such as combining a galloyl moiety with other phenolic structures like cinnamic acid, has been shown to yield potent antioxidant compounds. mdpi.com Creating such hybrids with this compound could uncover synergistic effects and lead to compounds with enhanced efficacy.

The primary goal of synthesizing these analogues is to validate biological targets. By systematically altering the molecule's structure and observing the corresponding changes in biological activity, researchers can identify the key chemical features required for interaction with specific proteins or pathways. This process is essential for confirming the mechanism of action and guiding the development of more potent and selective compounds.

Table 1: Synthetic Strategies for this compound Analogue and Conjugate Development

| Strategy | Description | Potential Outcome | Reference Example |

|---|---|---|---|

| Heterocyclic Derivatization | Using the galloyl moiety as a starting point to synthesize new heterocyclic derivatives, for example, through cyclization reactions. | Creation of novel analogues with potentially different biological targets and improved pharmacological profiles. | Synthesis of pyrazole (B372694) derivatives from galloyl hydrazide. chemmethod.com |

| Reductive Amination | Coupling the amine group of the tyramine moiety to other molecules, such as carbohydrates or polymers. | Development of conjugates with altered solubility, stability, or targeted delivery properties. | Coupling of oligogalacturonides to tyramine. nih.gov |

| Enzymatic or Chemical Ligation | Attaching this compound to biopolymers like pectin or gelatin to form functional hydrogels or matrices. | Creation of novel biomaterials for tissue engineering or controlled release applications. | Modification of pectin with tyramine hydrochloride. researchgate.net |